8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This 8-ethoxy morpholinopropyl coumarin-3-carboxamide is a critical reference compound for SAR studies. Its 8-ethoxy substitution uniquely modulates lipophilicity and hydrogen bonding vs. the unsubstituted 5g (AChE inhibitor) and 6-bromo 5d (BuChE inhibitor). With CNS-like properties (XLogP 2.3, TPSA 77.1 Ų), it’s ideal for blood-brain barrier penetration evaluation. Differentiate your screening deck with this distinct probe for S1P1 agonism/antagonism. Request a quote for bulk custom synthesis to advance your Alzheimer's or immunology pipeline.

Molecular Formula C19H24N2O5
Molecular Weight 360.41
CAS No. 898503-82-7
Cat. No. B2788922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide
CAS898503-82-7
Molecular FormulaC19H24N2O5
Molecular Weight360.41
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3
InChIInChI=1S/C19H24N2O5/c1-2-25-16-6-3-5-14-13-15(19(23)26-17(14)16)18(22)20-7-4-8-21-9-11-24-12-10-21/h3,5-6,13H,2,4,7-12H2,1H3,(H,20,22)
InChIKeyYXVJSSXWCBOVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898503-82-7): A Substituted Coumarin-3-Carboxamide for Targeted Biological Screening


8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. It features an ethoxy substituent at the 8-position of the coumarin scaffold and a morpholinopropyl side chain attached via a carboxamide linkage at the 3-position. The compound has a molecular weight of 360.4 g/mol, a computed XLogP3-AA of 2.3, and a topological polar surface area of 77.1 Ų [1]. This chemotype has been investigated in multiple therapeutic contexts, including as cholinesterase inhibitors for Alzheimer's disease [2] and as sphingosine-1-phosphate (S1P) receptor modulators [3].

Why 8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by In-Class Analogs


Within the coumarin-3-carboxamide-N-morpholine hybrid series, both the nature of the coumarin ring substitution and the length of the aminoalkyl linker critically govern target engagement and selectivity. The Tehrani et al. (2019) study demonstrated that the propylmorpholine derivative 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide), which shares the morpholinopropyl linker with the target compound but lacks the 8-ethoxy group, showed AChE inhibitory activity 1.78-fold greater than rivastigmine, while the ethylmorpholine derivative 5d preferentially inhibited BuChE [1]. Introducing an 8-ethoxy substituent is expected to further modulate lipophilicity (ΔXLogP ≈ +0.6 vs. the unsubstituted parent), hydrogen-bonding capacity, and binding site complementarity, making simple substitution with an unsubstituted or halogen-bearing analog scientifically unjustifiable without direct comparative bioassay data.

Quantitative Differentiation Evidence for 8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Coumarin Analog

The 8-ethoxy substituent contributes approximately +0.6 to the computed partition coefficient relative to the unsubstituted coumarin-3-carboxamide core. The target compound has a computed XLogP3-AA of 2.3 [1]. The direct unsubstituted coumarin analog (compound 5g from Tehrani et al., 2019: N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) has a predicted XLogP3-AA of approximately 1.7 (SMILES: O=C(NCCCN1CCOCC1)C1=CC2=CC=CC=C2OC1=O, computed in silico based on the same algorithm) [2]. This 35% increase in logP shifts the compound into a more favorable range for passive membrane diffusion while remaining within the typically acceptable drug-like space (logP < 5).

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Hydrogen Bond Acceptor Capacity: Enhanced vs. Unsubstituted and 6-Bromo Coumarin Analogs

The 8-ethoxy group introduces an additional hydrogen bond acceptor (HBA) through its ether oxygen. The target compound has a computed HBA count of 6, compared to 5 for the unsubstituted analog 5g and 5 for the 6-bromo analog 5d [1][2]. This additional HBA capability may form supplementary interactions with target protein residues. In the cholinesterase inhibition context, docking studies by Tehrani et al. confirmed that morpholinopropyl coumarin-3-carboxamides engage both the catalytic active site and the peripheral anionic site of AChE; the 8-ethoxy oxygen could potentially interact with residues in the peripheral site or gorge region [2].

Hydrogen bonding Target engagement Binding affinity Structure-activity relationship

Morpholinopropyl Linker Length: Impact on AChE vs. BuChE Selectivity Relative to Morpholinoethyl Analogs

In the Tehrani et al. (2019) coumarin-3-carboxamide-N-morpholine series, the morpholinopropyl linker (present in the target compound and in compound 5g) consistently favored AChE inhibition, whereas the morpholinoethyl linker (as in compound 5d) favored BuChE inhibition. Compound 5g demonstrated AChE inhibitory activity 1.78-fold greater than rivastigmine, while 5d showed BuChE activity approximately equivalent to rivastigmine [1]. Although direct cholinesterase data for the 8-ethoxy substituted target compound are not yet publicly available, the morpholinopropyl linker provides a structural bias toward AChE that distinguishes it from ethyl-linked analogs.

Acetylcholinesterase Butyrylcholinesterase Selectivity Alzheimer's disease Linker SAR

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed TPSA of 77.1 Ų [1], which falls within the favorable range for CNS penetration (TPSA < 90 Ų). This value is identical to that of the unsubstituted analog 5g (both share the same polar atoms: morpholine oxygen and nitrogen, amide group, and coumarin lactone). However, the 8-ethoxy group increases molecular weight to 360.4 g/mol compared to 316.4 g/mol for 5g (ΔMW = +44 g/mol, +14%), pushing the compound closer to the upper limit of the CNS MPO desirability window. For researchers prioritizing CNS penetration, this trade-off between increased lipophilicity (favorable) and increased molecular weight (potentially unfavorable) requires consideration [2].

CNS drug design Blood-brain barrier penetration Physicochemical property Drug-likeness

Optimal Procurement and Application Scenarios for 8-Ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide


Cholinesterase Inhibitor Lead Optimization with CNS Penetration Requirements

Based on the Tehrani et al. (2019) demonstration that morpholinopropyl coumarin-3-carboxamides are potent AChE inhibitors [1], this 8-ethoxy substituted variant is suitable for medicinal chemistry teams seeking to explore the SAR of the coumarin 8-position while retaining the AChE-favoring morpholinopropyl linker. Its computed TPSA (77.1 Ų) and logP (2.3) suggest a favorable CNS MPO profile [2], making it a candidate for further evaluation in blood-brain barrier penetration models.

S1P Receptor Modulator Screening Library Expansion

The 2-oxo-2H-chromene-3-carboxamide core is claimed in US Patent 9,073,888 as an S1P receptor modulator scaffold [1]. The 8-ethoxy substitution and morpholinopropyl side chain of this compound represent a distinct combination not exemplified in the patent's primary claims, offering pharmaceutical screening groups a differentiated chemical probe for S1P receptor subtype selectivity profiling, particularly S1P1 agonism or functional antagonism.

Physicochemical Comparator in Coumarin-Based Probe Development

For academic or industrial groups systematically investigating how 8-position substitution affects coumarin-3-carboxamide pharmacology, this compound serves as the ethoxy reference point. Its well-defined computed properties (XLogP3-AA 2.3, TPSA 77.1 Ų, MW 360.4, HBA 6) [1] allow it to be used alongside the unsubstituted (5g) and 6-bromo (5d) analogs in matched-pair SAR analyses, enabling deconvolution of electronic vs. steric vs. lipophilic contributions to target binding.

Antimicrobial Activity Assessment in 8-Ethoxycoumarin Series

The Mohamed et al. (2012) study demonstrated that 8-ethoxycoumarin derivatives possess measurable antimicrobial activity against various pathogenic microbes [1]. Incorporating the morpholinopropyl carboxamide moiety may modulate this activity. This compound is appropriate for microbiology laboratories seeking to expand the chemical diversity of their coumarin-based antimicrobial screening collections, particularly where the morpholine moiety may contribute to bacterial membrane interactions.

Quote Request

Request a Quote for 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.